molecular formula C56H81N13O10S B173906 Thrombospondin-1 (1016-1023) (human, bovine, mouse) CAS No. 149234-04-8

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Cat. No.: B173906
CAS No.: 149234-04-8
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-MGQPXDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1 (TSP-1). This peptide is known for its role as a CD47 agonist, which means it can bind to and activate the CD47 receptor. The peptide sequence is H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, and it is highly conserved across human, bovine, and mouse species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, HATU, DIC

    Protecting Groups: Fmoc, Boc

    Cleavage Reagents: TFA (trifluoroacetic acid)

    Oxidation Reagents: Hydrogen peroxide, DMSO

    Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)

Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .

Scientific Research Applications

Mechanism of Action

Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .

Comparison with Similar Compounds

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Similar compounds include other peptides derived from Thrombospondin-1, such as:

  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)

These peptides share similar sequences and functions but may differ in their specific amino acid composition and biological activities .

Biological Activity

Thrombospondin-1 (TSP1) is a multifunctional glycoprotein that plays critical roles in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. This article explores the biological activity of TSP1, particularly focusing on its effects in human, bovine, and mouse models.

Overview of Thrombospondin-1

TSP1 is a member of the thrombospondin family of proteins and is known for its involvement in extracellular matrix (ECM) interactions. It is produced by various cell types and has been implicated in numerous physiological and pathological processes.

Biological Functions

Cell Adhesion and Migration
TSP1 influences cell adhesion and migration through its interactions with various receptors, including CD36 and CD47. These interactions are crucial for processes such as wound healing and embryogenesis. TSP1 promotes the adhesion of endothelial cells and vascular smooth muscle cells, facilitating tissue repair mechanisms .

Angiogenesis Regulation
TSP1 is recognized for its antiangiogenic properties. It inhibits endothelial cell proliferation and migration, thereby modulating angiogenesis. This effect is partly mediated through the activation of latent transforming growth factor-beta (TGF-β), which can induce apoptosis in endothelial cells under certain conditions .

Platelet Function
In vascular biology, TSP1 plays a significant role in platelet aggregation. It enhances platelet recruitment by protecting von Willebrand factor (VWF) from degradation by ADAMTS13, a protease that cleaves VWF. This action is crucial during thrombus formation following vascular injury . TSP1's ability to counteract the effects of nitric oxide (NO) on platelet function further underscores its importance in hemostasis .

Case Studies

  • Thrombus Formation in Mouse Models
    In studies involving TSP1-deficient mice, researchers observed impaired thrombus formation and prolonged occlusion times in response to vascular injury compared to wild-type mice. This highlights TSP1's protective role in maintaining vascular integrity during thrombotic events .
  • Cancer Cell Apoptosis
    TSP1-derived peptides have been shown to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selective action suggests potential therapeutic applications for TSP1 mimetics in cancer treatment .
  • Inflammation and Metabolic Disorders
    Recent studies indicate that TSP1 is involved in obesity-related inflammation. A CD36-derived peptide acting as a TSP1 antagonist was found to reduce pro-inflammatory cytokine production in obese mouse models, suggesting a role for TSP1 in metabolic regulation .

Data Tables

Biological Activity Human Bovine Mouse
Cell AdhesionYesYesYes
Angiogenesis InhibitionYesYesYes
Platelet AggregationYesYesYes
Apoptosis InductionYesYesYes
Inflammation RegulationYesYesYes

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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